molecular formula C26H27N5O3S B6560812 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone CAS No. 1021255-99-1

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone

Cat. No.: B6560812
CAS No.: 1021255-99-1
M. Wt: 489.6 g/mol
InChI Key: NPAOLWGPFDKNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-33-20-9-7-19(8-10-20)21-17-23-26(27-11-12-31(23)28-21)35-18-25(32)30-15-13-29(14-16-30)22-5-3-4-6-24(22)34-2/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAOLWGPFDKNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2SC_{23}H_{29}N_5O_2S, with a molecular weight of approximately 437.57 g/mol. The structure features a piperazine ring, methoxy substituents, and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing pyrazole and piperazine scaffolds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles, which share structural similarities with our compound, have demonstrated chemopreventive and chemotherapeutic effects in various cancer models . The incorporation of the pyrazolo[1,5-a]pyrazine structure may enhance the anticancer efficacy through multiple pathways.

The proposed mechanism involves inhibition of critical enzymes involved in cellular proliferation and survival pathways. For example, compounds that inhibit adaptor-associated kinase 1 (AAK1) have shown promise in modulating endocytic pathways crucial for cancer cell survival .

Case Studies

Case Study 1: Antitubercular Activity
A series of compounds synthesized based on the pyrazolo[1,5-a]pyrazine scaffold were evaluated for their antitubercular activity. The most active derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . Such findings suggest that our target compound may also possess similar or enhanced antitubercular properties.

Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) indicated that several derivatives were non-toxic at concentrations effective against Mycobacterium tuberculosis . This is crucial for the development of safe therapeutic agents.

Data Summary

PropertyValue
Molecular FormulaC23H29N5O2SC_{23}H_{29}N_5O_2S
Molecular Weight437.57 g/mol
Antitubercular IC501.35 - 2.18 μM
Anticancer ActivitySignificant in various models
Cytotoxicity (HEK-293 cells)Non-toxic

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine structures often exhibit antidepressant properties. The piperazine ring's ability to modulate serotonin receptors suggests that this compound could be investigated for its efficacy in treating depression and anxiety disorders.

Antitumor Activity

The pyrazolo[1,5-a]pyrazine component has been linked to anticancer activities. Studies have shown that derivatives of pyrazolo compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound's unique structure may enhance these effects, making it a candidate for further cancer research.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting further investigation into the target compound's potential.

Case Study 2: Antitumor Activity Assessment

In vitro assays demonstrated that compounds structurally related to our target inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents/Linkers Reported Activity/Properties References
Target Compound Piperazine + pyrazolo-pyrazine 2-/4-methoxyphenyl; thioether-ethanone linker Hypothesized CNS activity -
[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone (CAS 1325303-18-1) Piperazine + piperidine 4-methoxyphenyl; ketone-piperidine linker Unspecified (supplier data)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Piperazine + pyrazole + butanone Trifluoromethylphenyl; butanone linker Kinase inhibition (hypothesized)
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47, ) Piperazine + thiophene Trifluoromethylphenyl; thiophene-acetic acid Antiproliferative/kinase inhibition
N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 942035-02-1) Pyrazolo-pyrazine + acetamide 4-methoxyphenyl; bromophenyl-acetamide linker Unspecified (supplier data)

Key Comparative Insights

Piperazine Derivatives
  • Methoxy vs. Trifluoromethyl Substitution : The target’s 2-/4-methoxyphenyl groups may enhance hydrogen bonding with receptors compared to trifluoromethyl groups in MK47 (), which prioritize lipophilicity and metabolic stability .
  • Linker Flexibility: The thioether-ethanone linker in the target compound offers moderate rigidity, contrasting with the flexible butanone chain in Compound 5 () . This could influence binding pocket compatibility in kinase targets.
Pyrazolo-Pyrazine Analogues
  • N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 942035-02-1, ) shares the pyrazolo-pyrazine core and 4-methoxyphenyl group but uses an acetamide linker instead of thioether-ethanone. This substitution may alter solubility and bioavailability .
Thiophene vs. Pyrazolo-Pyrazine Moieties
  • MK47 () incorporates a thiophene ring , which is smaller and more electron-rich than the target’s pyrazolo-pyrazine . Thiophenes are associated with π-π stacking interactions , whereas pyrazolo-pyrazines may engage in additional hydrogen bonding due to nitrogen-rich heterocycles .

Research Findings and Trends

Pharmacokinetic Considerations

  • Dual methoxy groups could reduce CYP450-mediated metabolism, extending half-life relative to non-substituted arylpiperazines .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling of piperazine and pyrazolo-pyrazine moieties : Acylation of 1-(4-(2-methoxyphenyl)piperazine with a pyrazolo[1,5-a]pyrazine thiol derivative via a thioether linkage.
  • Key reagents : Use of benzoyl chlorides or activated esters for acylation, with DCM as a solvent and DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents like DCM or THF enhance reactivity for acylation.
  • Catalyst tuning : Substoichiometric amounts of DMAP (4-dimethylaminopyridine) may accelerate coupling reactions.
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., thiol deprotonation) to minimize side reactions.
  • Troubleshooting low yields : Monitor reaction progress via TLC; consider scavenging unreacted intermediates with resin-bound reagents .

Basic: What spectroscopic methods are used for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm piperazine and pyrazolo-pyrazine connectivity (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~545).
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced: How can structural ambiguities in derivatives be resolved?

  • X-ray crystallography : Assigns absolute configuration for chiral centers (e.g., piperazine ring puckering) .
  • 2D NMR techniques : NOESY or HSQC correlations differentiate regioisomers (e.g., pyrazolo-pyrazine substitution patterns) .
  • Computational modeling : DFT-optimized structures compared to experimental data to validate tautomeric forms .

Basic: What in vitro assays are used to screen biological activity?

  • Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
  • Antimicrobial screening : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC50 values .

Advanced: How can the mechanism of action be elucidated for this compound?

  • Molecular docking : Simulate binding to PDE4B or EGFR kinase active sites using AutoDock Vina .
  • Kinetic studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .
  • Cellular pathway analysis : Western blotting to detect phosphorylation changes in signaling proteins (e.g., ERK1/2) .

Advanced: How to address contradictions in biological activity data across studies?

  • Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities .
  • Assay standardization : Control variables like serum concentration in cell culture or buffer pH in enzymatic assays .
  • Computational validation : Compare experimental IC50 values with QSAR-predicted activities to identify outliers .

Advanced: What derivatization strategies enhance bioactivity or solubility?

  • Functional group modification : Replace methoxy groups with halogens (e.g., fluorine) to improve metabolic stability .
  • Prodrug design : Introduce ester or carbamate groups at the piperazine nitrogen for enhanced bioavailability .
  • Solubility optimization : Incorporate PEGylated side chains or sulfonate salts .

Basic: What are the best practices for compound storage and stability assessment?

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hydrolysis .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: Why might in vitro activity fail to translate to in vivo efficacy?

  • Metabolic instability : Screen for CYP450-mediated degradation using liver microsomes .
  • Poor pharmacokinetics : Assess plasma protein binding (e.g., equilibrium dialysis) and logP values (target: 2–3 for CNS penetration) .
  • Tissue distribution : Conduct biodistribution studies with radiolabeled compound in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.